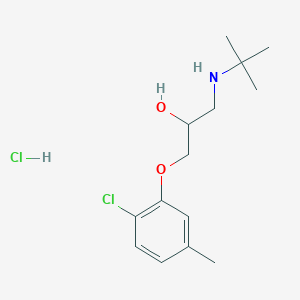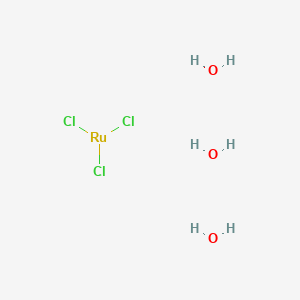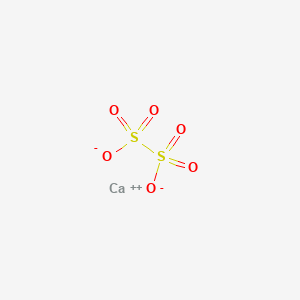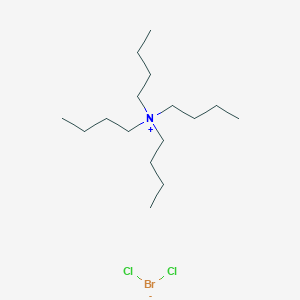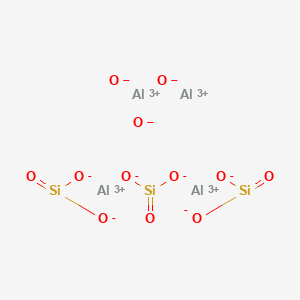
3-O-Methyl-alpha-D-glucopyranose
Overview
Description
3-O-Methyl-alpha-D-glucopyranose: is a glucose analogue where the hydroxyl group at the third carbon is replaced by a methoxy group. This compound is known for its role as a non-metabolizable glucose analogue, making it useful in various biochemical and physiological studies .
Mechanism of Action
Target of Action
3-O-Methyl-alpha-D-glucopyranose, also known as 3-O-Methylglucose , is a passive carrier-mediated transported glucose analogue . It primarily targets the sodium-dependent glucose co-transporter (SGLT1) in the body . SGLT1 plays a crucial role in the absorption of glucose in the small intestine and renal glucose reabsorption .
Mode of Action
This compound interacts with its target, SGLT1, by mimicking the structure of glucose . This allows it to be recognized and transported by SGLT1, similar to how glucose would be transported .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucose transport pathway . By interacting with SGLT1, it can influence the transport of glucose across the intestinal and renal epithelial cells . The downstream effects of this interaction can impact glucose homeostasis in the body .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its interaction with SGLT1 and the presence of other glucose molecules .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in glucose transport . By competing with glucose for transport via SGLT1, it can influence the amount of glucose that is absorbed in the intestines and reabsorbed in the kidneys . This can potentially impact glucose levels in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the concentration of glucose in the body, the expression and activity of SGLT1, and physiological conditions such as pH and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Methyl-alpha-D-glucopyranose can be synthesized through the methylation of glucose. The process typically involves the use of methyl iodide or methyl iodide with sodium or copper as the methylating agents . The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the methylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-O-Methyl-alpha-D-glucopyranose primarily undergoes substitution reactions due to the presence of the methoxy group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-O-Methyl-alpha-D-glucopyranose is widely used in scientific research due to its unique properties :
Chemistry: Used as a model compound to study carbohydrate chemistry and reactions.
Biology: Employed in studies of glucose transport and metabolism, particularly in diabetic research.
Comparison with Similar Compounds
Methyl alpha-D-glucopyranoside: Another methylated glucose derivative with similar applications in research.
Methyl beta-D-glucopyranoside: Differing in the anomeric configuration, it is used in similar biochemical studies.
Methyl alpha-D-mannopyranoside: A methylated mannose analogue used in carbohydrate research.
Uniqueness: 3-O-Methyl-alpha-D-glucopyranose is unique due to its specific substitution at the third carbon, which imparts distinct chemical and biological properties. Its non-metabolizable nature makes it particularly valuable in studies of glucose transport and metabolism .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBBSJMAPKXHAH-OVHBTUCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC(C1O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037629 | |
| Record name | 3-O-Methylglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13224-94-7, 146-72-5 | |
| Record name | 3-O-Methyl-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13224-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Methyl-alpha-D-glucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methylglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-methyl-α-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYL-.ALPHA.-D-GLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX96ZE0GYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What role does 3-O-Methyl-alpha-D-glucopyranose play in the study on O-glycoside bond cleavage?
A1: The study utilizes this compound (II) as one of the model compounds to investigate the effects of radiolysis on O-glycoside bonds in carbohydrates []. By analyzing the products formed after irradiation of this compound solutions, researchers aimed to understand the mechanisms of radiation-induced bond cleavage in carbohydrates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


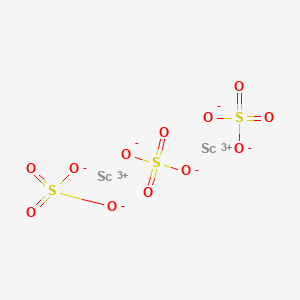

![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)

